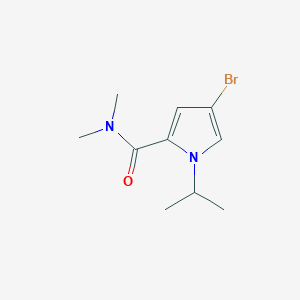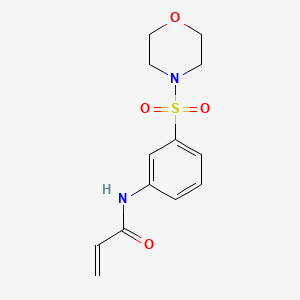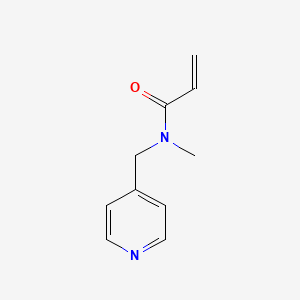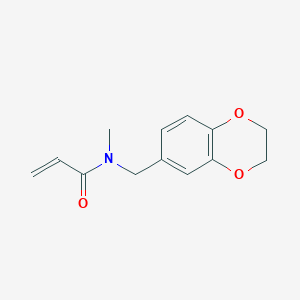
4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide is a synthetic compound that is used in scientific research to study its mechanism of action and biochemical and physiological effects. It is a pyrrole derivative that has been synthesized through various methods, and its potential applications in the field of medicine and pharmacology are being explored.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide has a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a useful tool for studying its mechanism of action and potential therapeutic applications. However, one limitation is that its potential applications in humans are not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are a number of future directions for research on 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide. One potential direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for cancer. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to determine its safety and efficacy in humans, and to develop more effective methods for synthesizing and purifying the compound.
Synthesis Methods
The synthesis of 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide has been achieved through various methods, including the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with N,N-dimethylpropan-2-amine in the presence of a coupling agent. Another method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with N,N-dimethylpropan-2-amine hydrochloride in the presence of a base.
Scientific Research Applications
4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide has been used in scientific research to study its potential applications in the field of medicine and pharmacology. It has been found to have potential as an anti-inflammatory agent and as a potential treatment for cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)13-6-8(11)5-9(13)10(14)12(3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIPVVOIRPXZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isopropyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)





![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)


![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)